molecular formula C21H16ClFN2O2 B388265 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388265
M. Wt: 382.8g/mol
InChI Key: YDRYYVKNYZOBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 3-chloro-4-fluoroaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the quinazolinone core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and microbial infections.

    Biological Research: Researchers investigate its effects on cellular pathways and molecular targets to understand its mechanism of action.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
  • 3-(3-chloro-4-fluorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 3-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

Comparison

Compared to these similar compounds, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the methoxy group on the phenyl ring. This structural feature may influence its biological activity, solubility, and pharmacokinetic properties, making it a distinct compound of interest in research and development.

Properties

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H16ClFN2O2/c1-27-15-9-6-13(7-10-15)20-24-19-5-3-2-4-16(19)21(26)25(20)14-8-11-18(23)17(22)12-14/h2-12,20,24H,1H3

InChI Key

YDRYYVKNYZOBHM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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